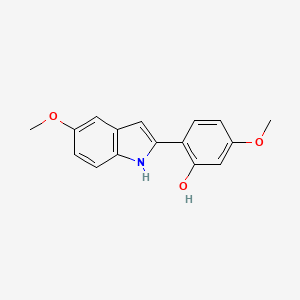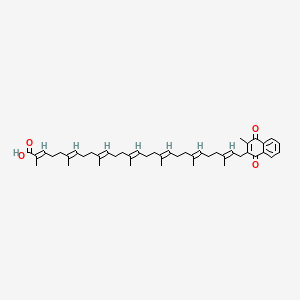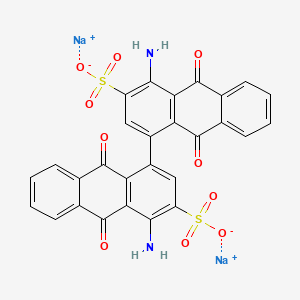
Disodium 4,4'-Diaminodianthraquinone 3,3'-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate is a complex organic compound with the molecular formula C28H14N2Na2O10S2 and a molecular weight of 648.5 g/mol . This compound is known for its vibrant, deep-red color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate typically involves the sulfonation of 4,4’-Diaminodianthraquinone. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a controlled temperature environment to ensure the proper introduction of sulfonate groups at the 3,3’ positions of the anthraquinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then neutralized with sodium hydroxide to form the disodium salt, which is subsequently purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.
Substitution: The amino groups at the 4,4’ positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the amino or sulfonate positions, depending on the reagents and conditions used .
Scientific Research Applications
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-Diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo (1,1’-bianthracene)-3,3’-disulfonate
- Disodium 4,4’-diamino-1,1’-bianthraquinonyl-3,3’-disulfonate
Uniqueness
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate is unique due to its specific sulfonation pattern and the presence of amino groups at the 4,4’ positions. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C28H14N2Na2O10S2 |
|---|---|
Molecular Weight |
648.5 g/mol |
IUPAC Name |
disodium;1-amino-4-(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H16N2O10S2.2Na/c29-23-17(41(35,36)37)9-15(19-21(23)27(33)13-7-3-1-5-11(13)25(19)31)16-10-18(42(38,39)40)24(30)22-20(16)26(32)12-6-2-4-8-14(12)28(22)34;;/h1-10H,29-30H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
OKHQKAVALRCESS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
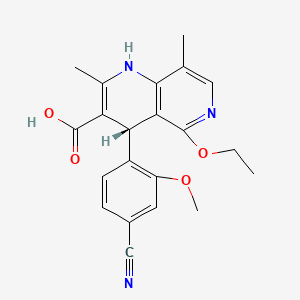
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
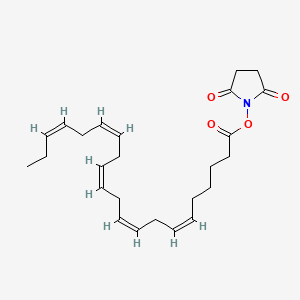

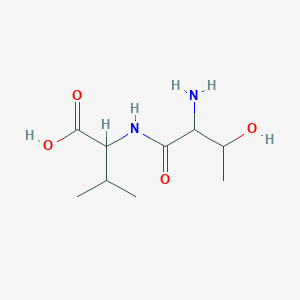

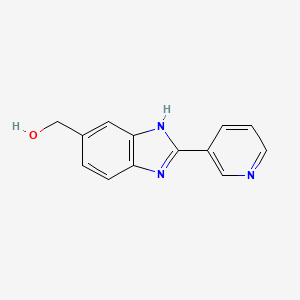
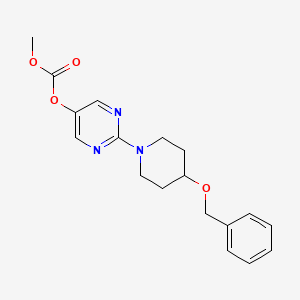
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
